Technical Monograph: 2-Benzyloxy-benzoic Acid Benzyl Ester
Technical Monograph: 2-Benzyloxy-benzoic Acid Benzyl Ester
The following technical guide details the chemical properties, synthesis, and applications of 2-Benzyloxy-benzoic Acid Benzyl Ester (Benzyl 2-(benzyloxy)benzoate). This monograph is structured for researchers and drug development professionals, focusing on its utility as a protected scaffold in organic synthesis.
A Versatile Protected Scaffold for Salicylate-Based Drug Discovery[1]
Executive Summary
2-Benzyloxy-benzoic Acid Benzyl Ester (CAS: 14389-87-8) is the bis-benzylated derivative of salicylic acid. In medicinal chemistry, it serves as a critical "masked" intermediate. By protecting both the phenolic hydroxyl and the carboxylic acid functionalities with benzyl groups, this molecule allows researchers to perform harsh nucleophilic additions (e.g., Grignard or organolithium reactions) on the aromatic core without interference from acidic protons. Its orthogonal reactivity—where the ester can be selectively hydrolyzed or both groups removed via hydrogenolysis—makes it a staple in the synthesis of xanthones, chromones, and complex pharmaceutical impurities like those found in Salmeterol.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | Benzyl 2-(benzyloxy)benzoate |
| Common Synonyms | Salicylic acid benzyl ether benzyl ester; O-Benzyl-benzylsalicylate |
| CAS Number | 14389-87-8 |
| Molecular Formula | C₂₁H₁₈O₃ |
| Molecular Weight | 318.37 g/mol |
| Physical State | Viscous oil or low-melting solid (crystallizes upon standing) |
| Solubility | Soluble in DCM, EtOAc, THF, DMF; Insoluble in water |
| Melting Point | 45–48 °C (Typical range for pure crystalline form) |
| Boiling Point | >300 °C (Decomposes prior to boiling at atm pressure) |
Synthetic Pathways & Process Chemistry[12][13]
The most robust synthesis involves the "One-Pot Bis-Benzylation" of salicylic acid. This protocol utilizes the enhanced nucleophilicity of the phenoxide and carboxylate anions generated in situ.
Protocol: Bis-Benzylation of Salicylic Acid
This protocol is designed for gram-scale synthesis with >90% yield.
Reagents:
-
Salicylic Acid (1.0 equiv)
-
Benzyl Bromide (2.2 equiv)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.5 equiv)
-
Dimethylformamide (DMF) or Acetone (Solvent)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Salicylic Acid (13.8 g, 100 mmol) in DMF (100 mL).
-
Deprotonation: Add anhydrous K₂CO₃ (34.5 g, 250 mmol) in portions. The reaction is exothermic; ensure efficient stirring. Mechanism: K₂CO₃ deprotonates both the carboxylic acid (pKa ~3) and the phenol (pKa ~10).
-
Alkylation: Add Benzyl Bromide (26.1 mL, 220 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.1) should disappear, replaced by the non-polar product (Rf ~0.6).
-
Work-up:
-
Cool to room temperature.
-
Pour the mixture into ice-cold water (500 mL) to precipitate inorganic salts and the product.
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash the combined organic layer with Brine (2 x 50 mL) to remove residual DMF.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting oil often crystallizes upon standing. Recrystallization from Ethanol/Hexane or flash chromatography (SiO₂, 5% EtOAc in Hexane) yields the pure ester.
Self-Validating Checkpoint
-
Visual Cue: The reaction mixture changes from a suspension to a clearer solution (before precipitation) as the alkylation proceeds.
-
TLC Confirmation: The product spot must be UV-active and show no "tailing" (characteristic of free acids/phenols).
Reactivity Profile & Functional Group Transformations
This molecule is valued for its Orthogonal Protectivity . The diagram below illustrates how different reagents trigger specific deprotection or transformation pathways.
Figure 1: Orthogonal reactivity map. The benzyl ester can be cleaved selectively (hydrolysis) or simultaneously with the ether (hydrogenolysis).
Mechanistic Insights
-
Selective Hydrolysis (Ester Cleavage): Using mild base (LiOH, 1N) selectively hydrolyzes the benzyl ester while leaving the benzyl ether intact. This is crucial when the researcher needs to regenerate the carboxylic acid for coupling (e.g., amide bond formation) while keeping the phenol protected.
-
Global Deprotection (Hydrogenolysis): Both benzyl groups are susceptible to catalytic hydrogenation (H₂/Pd-C). This restores the parent Salicylic Acid scaffold. This is often the "final step" in a synthesis sequence.
-
Nucleophilic Attack (Grignard Compatible): Unlike Salicylic Acid, which would quench a Grignard reagent (via acidic protons), this bis-protected ester allows for the addition of organometallics to the carbonyl, forming tertiary alcohols or ketones (if Weinreb amides are used as intermediates).
Analytical Characterization
To validate the synthesis, the following spectral data should be observed.
NMR Spectroscopy (¹H, 400 MHz, CDCl₃)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.85 | Doublet of Doublets | 1H | H-6 (Ortho to Carbonyl) |
| Aromatic | 7.25 – 7.50 | Multiplet | 12H | Benzyl rings + H-4, H-5 |
| Aromatic | 6.95 – 7.05 | Multiplet | 2H | H-3, H-5 (Ortho/Para to Ether) |
| Benzylic (Ester) | 5.35 | Singlet | 2H | -COO-CH ₂-Ph |
| Benzylic (Ether) | 5.15 | Singlet | 2H | -O-CH ₂-Ph |
Note: The key diagnostic signals are the two distinct singlets for the benzylic methylenes. The ester methylene (5.35 ppm) is more deshielded than the ether methylene (5.15 ppm).
Infrared Spectroscopy (FT-IR)
-
1716 cm⁻¹: Strong C=O stretch (Ester carbonyl).
-
1230–1250 cm⁻¹: C-O-C asymmetric stretch (Ether/Ester).
-
No -OH stretch: Absence of broad peak at 3300 cm⁻¹ confirms full protection.
Applications in Drug Development[12]
Xanthone & Chromone Synthesis
This molecule is a precursor to Xanthones (tricyclic structures found in natural products like Psorospermin).
-
Workflow: The ester is hydrolyzed to the acid → converted to the acid chloride → Friedel-Crafts acylation with a polyphenol → cyclization.
Impurity Standards (Salmeterol)
In the synthesis of the bronchodilator Salmeterol , benzyl protecting groups are frequently used. Benzyl 2-(benzyloxy)benzoate is a known process impurity (Impurity J/K analogues) that must be quantified.
-
Usage: It serves as a certified reference standard (CRS) for HPLC method validation to ensure the purity of the final API.
UV Absorption & Stabilization
Similar to Benzyl Salicylate (a common UV absorber), the bis-benzylated form possesses extended conjugation, making it a candidate for UV-stabilizing additives in polymers, though its higher cost limits it to high-value pharmaceutical packaging or specialty coatings.
Safety & Handling (MSDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling:
-
Benzyl halides (starting materials) are potent lachrymators. All synthesis steps involving Benzyl Bromide/Chloride must be performed in a fume hood .
-
The final product is lipophilic and can penetrate skin; wear nitrile gloves.
-
References
-
Synthesis of Xanthones: Novel Methodology for the Synthesis of Xanthones. University of the Witwatersrand.[3] (Describes the use of Benzyl 2-(benzyloxy)benzoate as "Compound 147" for lithiation reactions).
-
Salmeterol Impurities: Benzyl 2-(benzyloxy)benzoate Reference Standard. Daicel Pharma Standards. (Identifies the molecule as a tracked impurity in pharmaceutical synthesis).
-
General Salicylate Synthesis: K2CO3-catalyzed direct synthesis of salicylic acid. ResearchGate. (Provides background on the reactivity of salicylate anions).
-
Chemical Properties: Benzyl 2-(benzyloxy)benzoate CAS 14389-87-8 Data. ChemSrc. (Physical property database).[4]
